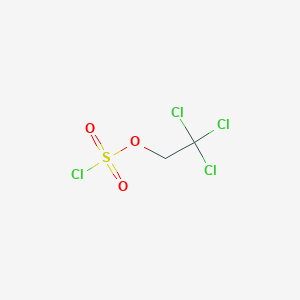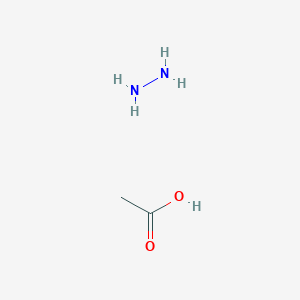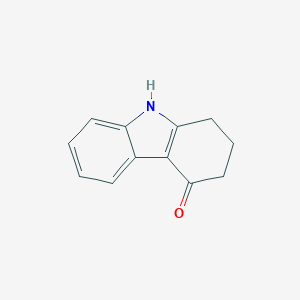
(3E)-1,6-Dibromo-3-hexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of (3E)-1,6-Dibromo-3-hexene derivatives and related compounds often involves intricate reactions that control stereoselectivity and the formation of specific double bond geometries. For instance, a one-pot diastereoselective synthesis of cis-3-hexene-1,6-diols from terminal alkynes showcases the manipulation of double bond geometry and stereocenters, illustrating the complex synthesis strategies that can involve (3E)-1,6-Dibromo-3-hexene or its structural analogs (García et al., 2003).
Molecular Structure Analysis
Studies on molecular structures related to (3E)-1,6-Dibromo-3-hexene, such as hexene derivatives, reveal insights into their geometric and electronic configurations. Electron diffraction and molecular mechanical calculations have been used to determine the gas-phase structures of cis and trans-3-hexene, providing a basis for understanding the structural characteristics of (3E)-1,6-Dibromo-3-hexene's isomers and derivatives (Hemelrijk et al., 1981).
Chemical Reactions and Properties
The chemical behavior of hexene and its brominated derivatives on surfaces and in various reactions sheds light on the reactivity of (3E)-1,6-Dibromo-3-hexene. For example, the interaction of Z-3-hexene with the Ru(0001) surface and its subsequent decomposition pathways highlight the compound's reactivity and potential for forming complex structures upon thermal activation (García et al., 2001).
Physical Properties Analysis
The physical properties of compounds related to (3E)-1,6-Dibromo-3-hexene, such as their phase behavior and crystalline structures, are crucial for their application in material science and polymer chemistry. Studies on the crystallization and structural polymorphism of hexakis compounds provide valuable insights into how the physical characteristics of (3E)-1,6-Dibromo-3-hexene derivatives can be influenced by their molecular arrangement and external conditions (Kobayashi et al., 2003).
Chemical Properties Analysis
The exploration of the chemical properties of (3E)-1,6-Dibromo-3-hexene and its derivatives encompasses their reactivity, stability, and interaction with different chemical agents. The study of hexene polymerization with nickel-based catalysts, for example, provides insights into the catalytic processes that can influence the polymerization behavior and molecular weight distribution of hexene-based polymers, highlighting the chemical versatility of (3E)-1,6-Dibromo-3-hexene related compounds (Subramanyam et al., 2004).
Aplicaciones Científicas De Investigación
Electrochemical Reduction and Synthesis
Electrochemical reduction of 1,6-dibromohexane, a compound closely related to (3E)-1,6-Dibromo-3-hexene, at silver cathodes in dimethylformamide has been studied. The reduction process yields a mixture of products including 1-hexene, suggesting potential applications in selective electrochemical synthesis processes (Martin et al., 2015).
Polymerization and Materials Science
The polymerization of α-olefins using a Ni(II)-α-diimine catalyst has been explored, demonstrating the catalyst's high activity and leading to the production of branched polyethylene. This research indicates the utility of (3E)-1,6-Dibromo-3-hexene in the synthesis of advanced polymeric materials through living and block polymerization techniques (Yuan et al., 2005).
Surface Science and Catalysis
Studies on the chemical behavior of similar hexene derivatives on metallic surfaces have implications for understanding catalytic processes and surface chemistry. For instance, the interaction of Z-3-hexene with Ru(0001) surfaces has been characterized, providing insight into the decomposition mechanisms of unsaturated hydrocarbons, which could inform catalytic designs for chemical synthesis (García et al., 2001).
Green Chemistry Applications
The epoxidation of 1-hexene using a cis-MoO2 Schiff base complex in the presence of molecular oxygen highlights the potential for (3E)-1,6-Dibromo-3-hexene in green chemistry applications. This process emphasizes the use of environmentally benign oxidants and catalysts for the synthesis of valuable chemical intermediates (Katkar et al., 2012).
Propiedades
IUPAC Name |
(E)-1,6-dibromohex-3-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-5-3-1-2-4-6-8/h1-2H,3-6H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGNQGGJSCRVJJ-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C=CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CBr)/C=C/CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-1,6-Dibromo-3-hexene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)






![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B24126.png)